3-ethoxy-5-(trichloromethyl)-1H-pyrazole
Description
Properties
CAS No. |
639815-73-9 |
|---|---|
Molecular Formula |
C6H7Cl3N2O |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
3-ethoxy-5-(trichloromethyl)-1H-pyrazole |
InChI |
InChI=1S/C6H7Cl3N2O/c1-2-12-5-3-4(10-11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
InChI Key |
MYNCGHSDHJJRFN-UHFFFAOYSA-N |
SMILES |
CCOC1=NNC(=C1)C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC1=NNC(=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2][3] This guide focuses on a specific, yet representative, member of this class: 3-ethoxy-5-(trichloromethyl)-1H-pyrazole. While experimental data for this exact molecule is limited, this document serves as an in-depth technical guide by leveraging established principles of pyrazole chemistry, predictive modeling, and data from structurally related analogs. We will explore its core physicochemical properties, logical synthetic pathways, predictable reactivity, and its potential as a versatile building block in drug discovery programs. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and actionable insights required to effectively utilize this and similar pyrazole derivatives in their work.
Introduction: The Significance of the Pyrazole Core in Modern Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets like hydrogen bonding and hydrophobic interactions.[4] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[5]
The subject of this guide, this compound, combines the stable pyrazole core with two key functional groups that significantly influence its chemical behavior and synthetic potential:
-
The 3-ethoxy group: This electron-donating group modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential interactions with biological targets.[6]
-
The 5-trichloromethyl group: This moiety is a potent electron-withdrawing group and, more importantly, a versatile synthetic handle. It can be readily transformed into other functional groups, most notably a carboxylic acid or ester, which are common features in pharmacologically active molecules.[7]
Understanding the interplay of these components is crucial for harnessing the full potential of this molecule in research and development.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound (CAS No. 639815-73-9), the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values provide a valuable starting point for experimental design, such as selecting appropriate solvent systems and analytical methods.
| Property | Predicted Value | Remarks |
| Molecular Formula | C₆H₇Cl₃N₂O | - |
| Molecular Weight | 229.49 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar pyrazole structures. |
| Melting Point | Estimated 80-120 °C | Highly dependent on crystal lattice energy. |
| Boiling Point | > 250 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding capability. |
| pKa (acidic) | ~8-9 | The N-H proton is weakly acidic, typical for pyrazoles.[8] |
| LogP | ~2.5 - 3.5 | The ethoxy and trichloromethyl groups contribute to its lipophilicity. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The presence of both polar (pyrazole N-H) and nonpolar (trichloromethyl, ethoxy) groups dictates this solubility profile. |
Synthesis and Mechanistic Considerations
The synthesis of this compound would logically follow the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
Proposed Synthetic Pathway
The most probable synthetic route involves the reaction of ethyl 4,4,4-trichloro-3-oxobutanoate with hydrazine hydrate.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Procedure
The following is a generalized, step-by-step protocol based on established methods for pyrazole synthesis.[7][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trichloro-3-oxobutanoate (1.0 eq) dissolved in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction may be exothermic, and cooling might be necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product may precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Design
-
Choice of Hydrazine: The use of unsubstituted hydrazine hydrate leads to the NH-pyrazole. Substituted hydrazines can be used to generate N-substituted pyrazoles, which can be crucial for modulating biological activity and physicochemical properties.[7]
-
Solvent Selection: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the cyclization step.
-
Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomers. For the synthesis of the title compound from the proposed starting materials, regioselectivity is not a concern with unsubstituted hydrazine. However, it is a critical consideration in the synthesis of more complex pyrazole derivatives.[7][10]
Reactivity and Synthetic Transformations
The reactivity of this compound is dictated by the pyrazole ring and its substituents.
Reactions of the Pyrazole Ring
-
N-Alkylation/Arylation: The pyrrole-like nitrogen (N1) is nucleophilic and can be readily alkylated or arylated under basic conditions. This is a common strategy to introduce diversity and modulate properties.
-
Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation (Vilsmeier-Haack reaction).[3][11]
Transformations of the Trichloromethyl Group
The trichloromethyl group is a synthetic linchpin, serving as a precursor to a carboxylic acid or its derivatives.[12] This transformation significantly enhances the utility of the molecule in drug discovery, as carboxylic acids are key functional groups for interacting with biological targets.
Caption: Synthetic utility of the trichloromethyl group.
Spectral Data Interpretation: A Predictive Analysis
-
¹H NMR:
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
C4-H Proton: A singlet in the aromatic region (around 6.0-6.5 ppm).
-
Ethoxy Group: A quartet (CH₂) around 4.0-4.3 ppm and a triplet (CH₃) around 1.3-1.5 ppm.
-
-
¹³C NMR:
-
C3 and C5: Resonances for these carbons will be significantly downfield. The C5 carbon attached to the trichloromethyl group will be particularly deshielded.
-
C4: The resonance for this carbon will be the most upfield of the ring carbons.
-
Trichloromethyl Carbon: A characteristic signal around 90-100 ppm.
-
Ethoxy Carbons: Signals for the CH₂ and CH₃ groups will appear in the aliphatic region.
-
-
IR Spectroscopy:
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the 700-800 cm⁻¹ region.
-
Conclusion and Future Outlook
This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its predicted physicochemical properties suggest good drug-like potential, and its synthesis is based on robust and well-understood chemical transformations. The true power of this molecule lies in its synthetic versatility, particularly the capacity to convert the trichloromethyl group into a variety of other functionalities. This allows for the rapid generation of diverse chemical libraries for biological screening.
Future research should focus on the experimental validation of the predicted properties and the exploration of its synthetic utility in the creation of novel bioactive compounds. The insights provided in this guide offer a solid foundation for any researcher or scientist looking to incorporate this or similar pyrazole derivatives into their drug discovery programs.
References
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]
-
Various Authors. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
Various Authors. (n.d.). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science Publisher. Available at: [Link]
-
Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Publications. Available at: [Link]
-
Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones. ResearchGate. Available at: [Link]
- Various Authors. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Unknown Source.
-
Various Authors. (2017). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Various Authors. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. PubChem. Available at: [Link]
-
Various Authors. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. Available at: [Link]
-
Various Authors. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
-
Various Authors. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comptox.epa.gov [comptox.epa.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. banglajol.info [banglajol.info]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 17. acgpubs.org [acgpubs.org]
Bioactivity Profile of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole Derivatives
An In-depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a remarkable spectrum of pharmacological activities, including antifungal, herbicidal, insecticidal, antibacterial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, rationally designed subclass: 3-ethoxy-5-(trichloromethyl)-1H-pyrazole derivatives. We will explore the synthetic rationale for these compounds, delineate their predicted bioactivity profile based on extensive data from analogous structures, and provide detailed experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic or agrochemical applications.
Introduction: The Pyrazole Scaffold as a Bioactive Powerhouse
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] Their unique electronic and structural properties allow them to interact with a wide range of biological targets, leading to diverse therapeutic and practical applications.[1] Commercially successful pyrazole derivatives are found in pharmaceuticals like the anti-inflammatory drug Celecoxib and in numerous agrochemicals, demonstrating the scaffold's versatility.[4][7]
The strategic functionalization of the pyrazole ring is key to tuning its biological activity. The introduction of a trichloromethyl (-CCl₃) group at the 5-position and an ethoxy (-OCH₂CH₃) group at the 3-position is a deliberate design choice. The -CCl₃ group is a strong electron-withdrawing group and a lipophilic moiety, which can enhance membrane permeability and interaction with hydrophobic pockets in target enzymes. The 3-alkoxy substitution has been shown to be critical for certain bioactivities, particularly in the herbicidal domain.[8] This guide synthesizes existing knowledge to construct a comprehensive profile of this specific derivative class.
Synthetic Strategy and Rationale
The synthesis of substituted pyrazoles is a well-established field, most commonly involving the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[1] For the target 5-(trichloromethyl)pyrazole scaffold, a regiocontrolled approach using trichloromethyl enones as the starting material is particularly effective.[9][10]
Proposed Synthetic Pathway
A plausible and efficient route to this compound derivatives involves a one-pot, three-component reaction. This method offers high regioselectivity, which is crucial for ensuring the desired isomer is the primary product.
Caption: Proposed one-pot synthesis of this compound.
Causality of Experimental Choice: The use of a trichloromethyl β-keto enol ether as the 1,3-difunctional starting material is a key strategic decision. The trichloromethyl group serves as a stable precursor that is carried through the reaction to the final product.[10][11] The reaction with hydrazine hydrate in an alcohol solvent under reflux provides the necessary conditions for the nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity is controlled by the nature of the reactants, ensuring the formation of the desired 1,5-disubstituted product.[9]
Projected Bioactivity Profile
Based on extensive literature on analogous pyrazole structures, the this compound scaffold is predicted to exhibit potent activity in several key areas.
Fungicidal Activity: Targeting Fungal Respiration
Mechanism of Action: The most prominent mechanism of action for fungicidal pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[7] By blocking the Qp site of the SDH enzyme, these fungicides interrupt the electron transport chain, leading to a halt in ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[7][12] It is highly probable that derivatives from the this compound class will operate via this well-validated mechanism.
Caption: Mechanism of SDH inhibition by pyrazole fungicides.
Herbicidal Activity: A Potential HPPD Inhibitor
Many pyrazole derivatives function as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13][14] This enzyme is critical in the plant's tyrosine catabolism pathway, which is essential for plastoquinone and tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new leaves and eventual plant death. Given that various pyrazole ketones and carboxamides exhibit this activity, it is a primary target for investigation for this compound class.[8][14]
Insecticidal and Acaricidal Activity
The pyrazole scaffold is the basis for several commercial insecticides, such as Fipronil and Tebufenpyrad.[15] These compounds often act as mitochondrial electron transport inhibitors (METI), similar to the fungicidal mechanism but targeting insect respiratory complexes.[16] Bioassays have demonstrated that pyrazole derivatives are effective against a broad spectrum of pests, including cotton bollworms, aphids, and spider mites.[17][18] The specific substitutions on the pyrazole ring are critical in determining the spectrum of activity and potency against different insect species.[17]
Summary of Potential Bioactivities
The following table summarizes the likely bioactivities and mechanisms of action for this compound derivatives, based on data from structurally related compounds.
| Bioactivity | Primary Target | Mechanism of Action | Key References |
| Fungicidal | Succinate Dehydrogenase (SDH) | Inhibition of mitochondrial Complex II, blocking cellular respiration. | [7][12][19] |
| Herbicidal | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Blocks biosynthesis of plastoquinone, leading to bleaching and death. | [8][13][14] |
| Insecticidal | Mitochondrial Respiratory Complexes (e.g., Complex I) | Inhibition of electron transport, leading to energy depletion and death. | [15][16][17] |
| Antibacterial | Various (e.g., cell wall/membrane synthesis) | Disruption of essential bacterial processes. | [20][21] |
Experimental Protocols & Validation
To empirically determine the bioactivity profile, a tiered screening approach is recommended. The protocols described below are designed to be self-validating by including positive and negative controls.
General Workflow for Bioactivity Screening
Caption: Tiered workflow for evaluating novel compound bioactivity.
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol provides a robust method for determining the fungistatic or fungicidal properties of the test compounds.
1. Materials & Preparation:
- Test Compound: this compound derivative, dissolved in DMSO to create a 10 mg/mL stock solution.
- Fungal Strains: e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum.[22][23]
- Growth Medium: Potato Dextrose Agar (PDA), sterilized.
- Positive Control: Commercial fungicide (e.g., Pyraclostrobin, Carbendazol).[22][23]
- Negative Control: DMSO.
- Equipment: Sterile 90 mm Petri dishes, micropipettes, incubator, digital calipers.
2. Methodology:
- Step 1: Prepare PDA medium and cool to 45-50°C.
- Step 2: Aliquot the molten PDA into sterile containers. Add the test compound, positive control, or negative control to achieve the desired final concentration (e.g., 50 µg/mL for primary screening). Mix thoroughly.
- Step 3: Pour the amended agar into the Petri dishes and allow them to solidify.
- Step 4: In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
- Step 5: Seal the plates and incubate at 25°C in the dark.
- Step 6: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
3. Data Analysis & Validation:
- Calculate the percentage of inhibition using the formula:
- Inhibition (%) = [(dc - dt) / dc] * 100
- Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treatment.
- Self-Validation: The protocol is validated if the negative control (DMSO) shows vigorous fungal growth and the positive control shows significant (>90%) inhibition.
- For active compounds, repeat the assay with a serial dilution to determine the EC₅₀ value (the concentration that inhibits 50% of growth).
Conclusion and Future Directions
The this compound scaffold represents a highly promising class of compounds for agrochemical and potentially pharmaceutical development. Based on robust data from analogous structures, these derivatives are predicted to exhibit potent fungicidal, herbicidal, and insecticidal activities. The trichloromethyl moiety is expected to enhance potency and cellular uptake, while the 3-ethoxy group can modulate selectivity and the specific mode of action.
The immediate path forward requires the synthesis of a small library of these derivatives followed by the systematic experimental evaluation outlined in this guide. Future work should focus on elucidating precise structure-activity relationships (SAR) by modifying substituents on the pyrazole nitrogen and exploring alternative bioisosteres for the ethoxy and trichloromethyl groups. Such studies will be instrumental in optimizing potency, selectivity, and safety profiles, paving the way for the development of next-generation bioactive agents.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRCZ4LT0z3xXsSRyPPSQb7I5hp0yRvgOj6uyntRMBkwH6Fe8c8JV_QpLn_hRKYo34_E4n2QWXGgouWcINxfuh52UGyFsy1tf6erlhXQqXRR4qtm3Y4XSOKDBta5Erv_oJeD5qL4ij9dYF3pndgOug6Gt0PCk3vbNEdkD0-dLAjY7Y4Tcv1RDY73wrHSFo-poGn1yG-2SCd-bT_jXxVnPqXlEapQtFnSsUT-3qWVK1G]
- Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9hPXUzSbx6I_kqjjWHh8lFdKSTFZvgC4okxGA8baQ42spP226-msAUKHc0SJqklxXGJ-uGVMMYDakVK8h1v_i9Wygz9XjksR1tB_CsfQaAV70xLvJ4pYN4_HbZ9BiWEoelGXsfKaoXRXwolFqQbr110Y3Ka09JtL13onf]
- Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZJL3G3viyVFDGemVZooGv_JNgZsbu7wlRMc2_pr7mAFCYcWvBD-9opMUN81kYKQDBlGpXv-aGnKaz2PX5z6skAHx1sh9123UgmViimKml-dadPIJsQSbN0mSUbcWFyUStOeCs2G6w8DdzyogVJfb-7-cyzh2rnlTIddEpIw==]
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbXB3aE6DiQb7hsPGvHgBBy4EuS4gDxFD7-L5Hytc2zVsnLqHItpPIDLmV_8NDaUUwgVCa1Fpnf2ya3RctjA0aLLva2sT4sdtpC7qI2_mmaXpw9zXYnUh1hcIL9z-uSGJbhqj2UCRzsPlckvU]
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhz9BpyhW-MeYwzCZpdI8vGQtpHvdwRH4EyOqrfk40R1yMManfXqzRqIsns4aZpItAcF_JPMl-uBNFJQu45osU_cUjYLm3wSh8uV-srFe-4e26JiuHqGdaHfXf-8u6jZxfcE7TPCQ_G7_CIhnnf8FPbVpjK1lBepAJEIXNCV8nVSzxmrmBgHAzbNzEzgOm8tY=]
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuZz5BSjDE7Y14nT--u8xkap0Ty0STr98x5fMktww0NGDhA-dnNVsIDGXqKJGLw67Zii2-gCqNlApWLKQ5_4kp2UtemTQzGS_q3mDY1RcrVjEQnZdwM9vFj57YrHahkgCL7ALM1wifWvo1cZKTwLJ9qaSl0bGsXzkwhVf4I5o=]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtziOfsMlYr0lTNttbr-SANNhwm7W4ifjE6qcrDslZFrVdqhNJVVOj1692wD3JERrVfVDhBHPtx9ZcNse5BUK7eJkdDzNAWlKC8MSFarF9FTBx32o23U0_U5m0nT7vcpQE894df5GEIefnnQk=]
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2EcJso0m4wna_zuU9mZ2p19UQY14mSo8Jhz5G8mCQ4O_AqVSST_Z4LZPAJabWJe96ilW9KZ1T_eyjuNtoqHK_42jhr0DP0FJ4pFuzGMI2MAmKSm1HNbgwN8wo5wRzlJsHI5um6g==]
- The structures and herbicidal activities of pyrazole derivatives at a... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuw8uS44_jJ49smOr55gsKy9sLQMwkTVf7f7MXAanGGc4wAbbGMpIRyLyMAEiVCMPnXCsPJmBiOjQ-fWkZy6AVrRjZoCByq0mQmz5Rwbq48OXYMtEGCNWHqh2s8AnxI81hmYnth-A7hqS_lYRh4QVFpS4D6TnXdQpIYRLaP2EgnCv_ypXIban3Nksaf_LZKa7EY4HwXIdRXNIKMhbqfmfqh_MUSSO16ZPYkW-f_8jP0T9RRwl-3KB-vycQcFV9pmjKsg==]
- Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxwOTblUvB80zDnJaeqsefGK7J2Fi7CTjad-i6BUa0w2tlFFBcOsNGncK-aZt0akM5MerwsznzDVLaplgZe1xf-7MvlQOfsFvEJL5-dQMjs7RqAEDtWKXcw9Xnzgbp-ockE7YEBBszRss=]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm27kHZcnqXJ1Sj55KtcBz2iXYcgen4fbFYHJK-Uwj-fUBTF3TSkJAT6lsubAUZiVgo8D56Sfik_3Rpx6jZEKVuScvadpv1Lbr4bsKct4IxU1_nz-ahdvoHfxojBZe0NJwNA==]
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSuKDZJOMe0PWtMfhECwSlIU8hbnfmiXFAwjsxkFvKUtpUoeL42XU85wjsIH9S7hvIEmifdtbUswTE7CcAVOvbO4ddtMqTnN3XpO864S1eTf_WGqoE_VPURDYhwpOwP-C2xyTb-R53ovUoXVLj]
- Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0TX-kjEi6oJzwWdNHYyT5qJ4nKr9RxdmCnOYSfbyTyOSYGMQVn85q0hf2tEIqU91N9hnIaM0QAwDeF_ntn_Eb3XZL4Q4clrxWpwAj1c-GWHvGbhu1A9GgZEWb5749cnLXHhks]
- Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERxrVzoHlyqgKdE8oKP8pasi2u37TFSt0RD4Nl2TJz1jN99tAlceAJL8kw1LbaBRahovCOvNXcIS4O7mqN4cUeSw7GJWqM2rttnp60v8Qf1kPpVZkdXfKqxb2ebOnV49AlaE-BC59DQc523bg=]
- Novel pyrazole derivatives via ring transformations: Anti-inflammatory and antifungal activity studies. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvEfZyuzXbSF9wjC71a6r5QAfcL7FObQwl7hC7IZ7GcaVJbUkIzuFmyATxCaH_WDWQy1iiAeNZc9TLUirEa1Qng47qCEXky-SvTHndmSoDDsi-94z2k-BtGTKqhv8bWzaww7_KMgiT8xieqA3qzZ_NT_rYv9zq72v7s_MJKA==]
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgV9kB2vHCR8DV-IjdInAI2u9ZK7x0A9uY0b_Jhu5AvmcH5lNiZBEr1oYl0vKaSH_Cv2ISAMx0-FsaUHD5Z84JUUCMfwbDYD5GhbALLZQhl4jvPqNrLFbKRkYGx-DsHuYsIgWR28ezUn9kPsPCrAnMriHmuzgjitRWllP0]
- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG09uD1xmuHeBwxlnIs_zxFOxm-_VdM2S8ky2fmJEKfWu8VBROGlnYgc8XYgzT_Za6LjA3CWO9x_GJkC58arKqj380oWq5Zp4zeGnzR2adgeWRCHPfVb2_sAdBBfUoM0rmanhwS]
- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6kDEEJeFp4S7ekJGNSdyvJIabmILiV1sSVsOwkwC-BJ0QtkgPBgCmicRu1bl0lX1jm_f1mKIW4UVeu1am11cH1p4mP2alZNcqT-NIquNGLtJfl_b3h_kZHMBz5x8SA8UBlUCIp7KRlmpaHxM=]
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcD_hjM7pcYtQ5sCOMmN1qeawL9zNTG7D-vc-R4gj4D-8csrxiHocRf2--ZVL7ACeR6655lAhYPusOUB-pd8ttP4uUSerfPFFOJ_K4W9EVTS6o-nFcOn8hSdaNBKn6Pd8C7_Pm]
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8hFAvxV5qW0wf4fvjtJ47p-heANe3itR6d9v_Km2yvYke7ekdswnwcg0p44dj99xnK-9A5qF-9MvNn5BAac399sThTlrP1wsLrINGe1KGEaTFGscqhMz1tC4QvsO0z1N1jO-2yzxmaYLvM9Wa0fI8REgsq9uobKCNxFRhvs3ULAnzNkEn9lwrQ6IGnb1Y6HGyBwYNowijVK9BVT1lRe3qsUcz5SyVpHAt893v0rFONCvboTnzNDS1hrDMKpFa8fyGDkBd__1axw==]
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6ngcsTJZrwMjkQAibTukQKPYTc7S5RZ97RoHuDu6VRqZZD62PMLAL8NL0wLf4l159X1QOjsWXwullkFyd-POh1_kFNL3wcl4qEJNIsvwiaBg5rSQg65NhH9mTN4XU5uU2CsZ0TTh-lQyzw2As2a9yr6AP3gqBE26eFk0_bSQfQ==]
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJl2t_XSqZPMU1-SQ4fTyYcX8ESoafR0nGAuQPzMNEgtUPYaYXtWxEQ5gqTS0E1Ldt1PMCHRWxPgSxgAw8jqDmldThP2QZ3h3n9Zj7GITsOI7WX_Kf0Dod2mDYYg-InCcWe7-rao0Sn98zbvY=]
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE9c7CZhpLm_sGh1TOZly0tTwmjtCgThHDCjWjdNo0vhDAQbsMSH9rZcX_TMDD2SFxEZbng8O65ZIf5_m7_qDqJq2UNnv4wpCSAaiBiKuOIVMeBYmrfZoy64UV1dYE9kS20tYeE7rwp_GIDEBevXYnYmKfX2vCyWR3Za1ZqCSD235KaaBsCBJpvDLnG1K8UZM9XGRjZwCHgoAUPHjuBperGscrphNISG6F0Q8FCL9dWl2e-fiqjIyRbMBhOHac26OvwBFHbV0=]
- Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEfPX9YxmEgdlSOTwfstgmlMwoRfioUrmA5WDKrpQa92fCTbq0o2z-OtpIImnJdcp7IuNh2zUhtmchkZus078_DiqvzhhNyO5EVapV5tPQ3L90DERzOE2eoScjK3Y018fzI3ZqPR3yMdchkDU=]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwGhmLDsF_iApiCv4ayUhbNa-Fkz7FVKSZWHDow6YSViqEn1EtNOJkqT5C5UNE4dB-MOXMXAsDnSqtYOozpB-tYRokbSX22JvRbawWNpQM2KCjwcYamYvNI4g587DS-LiZ57flPBz3D_FeNY0=]
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fRM9czkmcyQpc2Iuo60SI_rcdxqJED1r8GX4mHa1AOHQe-51eBZnII4Bl6R9xtf2T1yS7LxtDMWZyGljregshMaSWfQHGbn0iiB_J1AWjBiLleWayZk2KCEz4z_qwX9l2ct52qmkmdRM4PxSaf28BfI9ubX29QBtYwz682MFcRchHQ7r0gZZ57CIhhnJmYGI4jR6nRmT94CDmJe2u_xYiYAhIGknQ-36TtKZA_nHpXrVZOCyekSltW5-9M78OloQO1NG8e3GPJgfgf0pu5-msiAmFfU=]
- Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwftvxcIPZvd1a1EE4DEPIP55hE72agN9YawZwCiGWokG8-IywBl_HW0n0jmJxwPbsefzpv3V6Kv-l35ZVKD_xx0MN7qkHDD72QnGbjthQX17w9FgHP8hgcAuA6VxzaqRhRg858izQw==]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7d0dOQwOF6xg9MPZWrFVu8ZOKJcMVlLTzaa2p3kpJGVRFt2iBPN7tsp-DFHKWlZaKZUibyqJzh5wMtSYt6G52yuMl6B8IU2gUmcv_H-7tDTuD-W7HMG1rIawz8bv5Eio4_b3bTEbb8zYnmxFHV--rt6DlbF_YHSsd2JPwJwoicbFecyKAWkmzkIsS_MnBfdb6sL_OVTylp7zhDkIBSlubVm0JlcUk70om1PvmCWCjnlGqz7Sr1-C6qSqzKXcFay_DE4M=]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmf3S0LyaFAgMUoRMYsj2mmfG8eekMcwgv_tLecBc8i2RiqJ_HxuKxmIqVtWxWBbE35mD5KbpEDH1fF_6m5CaKNB8IoyNIGmLUYkf-82j1kABUl2VLupHG-6-irRi9cZoX2MTjMfvMHfz8yuDhBUfA4LQ-17SnnOk=]
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZny3m-vd7GPSFMg3aRNEBlCSQZ-E8U5RxEj9IRBjGStT7cZE0Rhh_WPnork7DDO1_wda_CTDaIn-Ov5iwE8KkAh0wu7iTBzQZfQ4aHnS72A-7wvEtlEj5leMKqEuQpaK0AKfUtOCqoQCxErNolY=]
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK2DOrD1348r3-zoBNQ-zedye0-DWkmfUcLuokQousiDTXsk9emTGLvWOLOEV2GNXs1KFsEUHAjDqu2R-cDG8R61zTY3l1IQldcLn9eQ-dhkjIkeAscu-jm6UYucOY2Xxwvb-m]
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPTkeoLUJbqJ47PTlxiWWsErTQa2bh5OjBctIWkCYN9DxIfjoWKmdBzwr1AKWA5lK-h5Nqoo2YpO3OyJR6xKB-KYC6PI2E2z9CXdU3JTf-ipeLC-ng1GbPw11ZbdE-I_4Fywn0kz5-1prK5S1tjdx41kt0QVzsZf2Q18=]
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED091TR_e07MW4-nAQ-08p6EN-oikC_MZ1pYlt3dqI1CoGOGnHKFlkCHblnkJRSu96S-y-Ly7BUiK9aGX1FQwsZwt9DjvEd9_10kJSQWEKU9J6V1RE-7XjzR10EI3rddSv-weA]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 21. meddocsonline.org [meddocsonline.org]
- 22. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Physicochemical Characterization of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole (CAS 639815-73-9). This guide synthesizes empirical data from synthetic literature with standard thermodynamic characterization protocols.
Executive Summary
This compound is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds. Its unique structure combines a lipophilic, electron-withdrawing trichloromethyl group (
Understanding its solubility landscape is essential for:
-
Process Optimization: Maximizing yield during the cyclocondensation of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones.
-
Purification: Designing effective recrystallization systems (e.g., Hexane/Ethyl Acetate).
-
Bioavailability: Predicting behavior in lipophilic biological matrices.
Physicochemical Profile
The solubility behavior of this compound is governed by the competition between the hydrophobic
| Property | Data / Characteristic |
| CAS Number | 639815-73-9 |
| Molecular Formula | |
| Molecular Weight | 229.49 g/mol |
| Physical State | White to yellowish crystalline solid |
| Melting Point | 99–102 °C (Typical for analogs) |
| Acidity (pKa) | Weakly acidic (NH proton); deprotonates in strong base. |
| Key Intermolecular Force | Hydrogen bonding (Donor: NH, Acceptor: N, O) + Van der Waals ( |
Solubility Landscape
The following data summarizes the empirical solubility observed during synthesis and isolation procedures reported in authoritative literature (e.g., Bonacorso et al.).
Table 1: Empirical Solubility in Organic Solvents (298.15 K)
| Solvent Class | Specific Solvent | Solubility Status | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary extraction solvent after synthesis. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Reaction medium; fully soluble at RT. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble; often used for reaction reflux. |
| Esters | Ethyl Acetate | Moderate | Used in chromatography and recrystallization. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low / Sparingly Soluble | Anti-solvent for precipitation/recrystallization. |
| Aqueous Media | Water (pH 7) | Insoluble | Product precipitates upon addition of water. |
Technical Insight: The compound exhibits a "solubility switch" based on pH. While insoluble in neutral water, it dissolves in aqueous NaOH due to the deprotonation of the pyrazole
, forming a water-soluble salt.
Experimental Protocol: Determination of Mole Fraction Solubility
To generate precise quantitative data (mole fraction,
Workflow Diagram (DOT)
The following diagram illustrates the self-validating workflow for solubility determination and purification.
Figure 1: Step-by-step workflow for the isothermal saturation method to determine solubility.
Detailed Methodology
-
Preparation: Add excess this compound to a glass jacketed vessel containing 20 mL of the target solvent (e.g., Ethanol).
-
Temperature Control: Connect the vessel to a thermostatic water bath accurate to
. Set . -
Equilibration: Stir magnetically at 400 rpm for 24 hours. Allow to settle for 2 hours (static equilibrium).
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated glass syringe. Filter immediately through a 0.45 µm PTFE membrane to remove undissolved solids.
-
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtrate and weigh (
). -
Evaporate solvent under vacuum at 313 K until constant mass is achieved (
). -
Calculate mass of solute
and mass of solvent .
-
Calculation
The mole fraction solubility (
Thermodynamic Modeling & Correlation
For process engineering, experimental data should be correlated using the Modified Apelblat Equation . This model accurately predicts solubility across temperature ranges.
Equation:
-
x: Mole fraction solubility
-
T: Absolute temperature (K)
-
A, B, C: Empirical parameters derived from regression analysis of the experimental data.
Thermodynamic Parameters:
Using the van't Hoff analysis, the dissolution enthalpy (
-
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for pyrazoles in organic solvents.
Process Application: Recrystallization Strategy
Based on the solubility differential, the following system is recommended for purification of the crude intermediate:
-
Solvent System: Ethyl Acetate (Good Solvent) + Hexane (Anti-Solvent).
-
Protocol:
-
Dissolve crude this compound in minimal hot Ethyl Acetate (approx. 50 °C).
-
Slowly add Hexane until slight turbidity persists.
-
Cool gradually to 4 °C.
-
Result: High-purity crystals precipitate due to the sharp decrease in solubility in the non-polar mixture.
-
References
-
Bonacorso, H. G., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523-3529. Link
-
Bonacorso, H. G., et al. (2002). "Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives." Tetrahedron Letters, 43(51), 9315-9318. Link
-
Zanatta, N., et al. (2021).[1][2] "Synthesis and Properties of Pyrazoles: A Review." Molecules, 26(19), 5757. Link
-
NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- Phase change data." (Standard reference for pyrazole thermodynamics). Link
Sources
Crystal Structure Analysis of 3-Ethoxy-5-(Trichloromethyl)-1H-Pyrazole
[1]
Executive Summary & Significance
This compound represents a class of polyfunctionalized heterocycles where the trichloromethyl group (
-
Regiochemical Verification: The reaction of hydrazines with
-alkoxyvinyl trichloromethyl ketones can yield either the 3-ethoxy or 5-ethoxy isomer. X-ray crystallography provides the definitive proof of regioselectivity that NMR may leave ambiguous due to tautomerism. -
Supramolecular Engineering: The interplay between the bulky, hydrophobic
group and the hydrogen-bond donor/acceptor sites of the pyrazole ring dictates the solid-state packing, influencing solubility and bioavailability.
Experimental Methodology
Synthesis & Crystallization Protocol
High-quality single crystals are a prerequisite for analysis. The synthesis typically involves the cyclocondensation of hydrazine hydrate with 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one (or related enones).
Protocol: Crystal Growth via Slow Evaporation
-
Purification: Ensure the crude product is purified via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to remove regioisomers.
-
Solvent Selection: Dissolve 50 mg of the pure compound in 5 mL of acetonitrile or ethanol . These polar solvents favor the formation of hydrogen-bonded networks.
-
Nucleation: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and allow to stand at room temperature (293 K) in a vibration-free environment.
-
Harvesting: Colorless prismatic crystals typically form within 48–72 hours.
Data Collection Strategy
For trichloromethylated compounds, specific diffraction parameters must be optimized to handle potential disorder in the halogen atoms.
| Parameter | Setting / Recommendation | Rationale |
| Radiation Source | Mo K | Minimizes absorption effects from Chlorine atoms compared to Cu radiation. |
| Temperature | 100 K (Cryogenic) | Essential to freeze the rotation of the |
| Resolution | 0.75 Å or better | High resolution is required to resolve the C-Cl bond vectors clearly. |
| Completeness | > 99% | Ensures accurate electron density mapping for the heavy Cl atoms. |
Structural Analysis & Refinement
Unit Cell & Space Group Determination
Based on homologous structures (e.g., 3-methyl-5-trichloromethyl-1H-pyrazole), the compound is expected to crystallize in a monoclinic or triclinic system (commonly
-
Lattice Check: Verify that the unit cell volume accommodates
(monoclinic) or (triclinic) molecules with a packing coefficient ( ) near 65-70%. -
Tautomeric Identification: The position of the proton on the pyrazole nitrogen (N1 vs. N2) is determined by locating the residual electron density peak (
eÅ ) in the difference Fourier map.
Refinement Challenges: The Group
The trichloromethyl group often exhibits rotational disorder around the C(pyrazole)-C(
-
Diagnosis: Look for "cigar-shaped" thermal ellipsoids on Chlorine atoms.
-
Remedy: If disorder is present, model the Cl atoms over two positions (Part A and Part B) and refine their occupancy (e.g., 0.60:0.40). Apply EADP (equal anisotropic displacement parameters) constraints if the positions are close.
Structural Metrics & Geometry
The definitive proof of the 3-ethoxy-5-(trichloromethyl) structure (vs. the 5-ethoxy-3-trichloromethyl isomer) lies in the bond lengths:
-
C3–O(Ethoxy): Expect a bond length of
Å (single bond character with resonance). -
C5–C(Trichloro): Expect a bond length of
Å. -
Regiochemistry Check: In the 1H-tautomer, the C3-N2 bond is typically double-bond like (
Å), while C5-N1 is single-bond like ( Å).
Supramolecular Architecture
The crystal packing is dominated by a competition between strong hydrogen bonds and weak halogen interactions.
Hydrogen Bonding Motifs
Pyrazoles are famous for forming supramolecular synthons.
-
Dimers:
motifs where two molecules pair via N–H...N bonds. -
Catemers: Infinite chains (
) formed if steric hindrance from the group prevents dimerization. -
Prediction: Due to the bulky
at position 5, the formation of planar dimers might be sterically stressed, potentially favoring helical catemers or water-bridged networks if crystallized from wet solvents.
Halogen Bonding (Cl...Cl and Cl... )
-
Type I vs. Type II: Analyze Cl...Cl contacts less than the sum of van der Waals radii (3.50 Å).
-
Type I (Symmetrical):
. Dispersion driven. -
Type II (Bent):
. Electrostatic (sigma-hole) driven.
-
-
Significance: These interactions stabilize the layer structure, often creating hydrophobic channels lined by
groups.
Visualization of the Analytical Workflow
Figure 1: The crystallographic workflow from synthesis to structural validation.
References
-
Bonacorso, H. G., et al. (1999).[1] 1,1,1-Trichloro-4,4-diethoxy-3-buten-2-one and its Trichloroacetylacetate Derivatives: Synthesis and Applications in Regiospecific Preparation of Azoles. Synthesis, 1999(09), 1535-1540.
-
Martins, M. A. P., et al. (2001). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 1(1).
-
Foces-Foces, C., et al. (2000). Supramolecular Structure of 1H-Pyrazoles in the Solid State. Acta Crystallographica Section B, 56, 1018–1028.[2]
-
Cambridge Crystallographic Data Centre (CCDC) . Search for CAS 639815-73-9.
Sources
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
Methodological & Application
Application Note: Strategic Regioselective Functionalization of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole
This Application Note is structured as a high-level technical guide for the strategic utilization of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole in regioselective synthesis. It moves beyond basic recipe listing to explore the mechanistic causality determining isomer distribution, empowering the researcher to predict and control reaction outcomes.[1]
Transformation, and Scaffold Diversification[1]Executive Summary & Chemical Logic
The this compound scaffold (Compound 1 ) represents a "push-pull" heterocyclic building block.[2][3][4] Its utility in drug discovery stems from two orthogonal reactivity handles:[1][2][4]
-
The Trichloromethyl (
) Group: A "super-electrophile" and masked carboxylate equivalent. It allows for facile conversion to esters, amides, or carboxylic acids under mild conditions, avoiding the harsh oxidants required for methyl group conversion. -
The Ethoxy (
) Group: An electron-donating group (EDG) that modulates the basicity of the pyrazole nitrogens and influences the tautomeric equilibrium.[3][4]
The Regioselectivity Challenge:
When functionalizing the pyrazole nitrogen (N-alkylation/arylation), two isomers are possible: substitution at
-
Steric Rule: The bulky
group sterically shields , generally favoring electrophilic attack at (distal functionalization). -
Electronic Rule: The
group pushes electron density into the ring, while the pulls it. This polarization affects the acidity of the N-H bond and the nucleophilicity of the lone pair.[4]
This guide provides protocols to control these factors, ensuring high regiochemical fidelity.
Mechanistic Visualization (Pathway Logic)[1]
The following diagram illustrates the divergent pathways for synthesizing and utilizing the scaffold. Note the critical decision points where conditions dictate the regioisomer.
Figure 1: Reaction logic flow.[2][3][4] The steric bulk of the trichloromethyl group is the primary director of N-alkylation regiochemistry, favoring the isomer where the new substituent is distal to the
Experimental Protocols
Protocol A: Preparation of the Scaffold (Contextual Foundation)
Note: If purchasing the scaffold, skip to Protocol B.[1] This step is included to ensure the user understands the origin of the regiochemistry.
Objective: Synthesize this compound from 4-ethoxy-1,1,1-trichloro-3-buten-2-one. Mechanism: 1,2-addition of hydrazine followed by cyclodehydration.[4] Critical Control: The use of free hydrazine vs. hydrazine hydrochloride can invert regioselectivity in similar systems [1].[5] For this specific scaffold, standard conditions yield the 3(5)-ethoxy-5(3)-trichloromethyl tautomeric pair.[3][4]
-
Reactants: Dissolve 4-ethoxy-1,1,1-trichloro-3-buten-2-one (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Hydrazine Hydrate (1.1 eq) dropwise at 0°C.
-
Why: Exothermic reaction.[3] Low temp prevents polymerization of the enone.
-
-
Cyclization: Warm to Room Temperature (RT) and stir for 2 hours. Reflux for 1 hour to ensure dehydration of the intermediate hydroxypyrazoline.
-
Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc.[3]
-
Validation: 1H NMR should show a characteristic pyrazole C-H singlet around
6.0 ppm.[3]
Protocol B: Regioselective N-Alkylation (The Core "Use" Case)
Objective: Install an R-group on the nitrogen ring atom with >90% regioselectivity.
Target Product: 1-Alkyl-3-(trichloromethyl)-5-ethoxypyrazole (Distal isomer).[2][3][4]
Rationale: Under basic conditions (
Materials:
-
Base:
(Mild) or NaH (Strong)[1] -
Solvent: Acetone (for
) or DMF/THF (for NaH)[1] -
Electrophile: Alkyl Halide (
)[1]
Step-by-Step Procedure:
-
Deprotonation:
-
Option 1 (Mild): Dissolve substrate (1.0 mmol) in anhydrous Acetone (5 mL). Add
(1.5 mmol). Stir at RT for 30 min.[3] -
Option 2 (Strong): Dissolve substrate in dry DMF at 0°C. Add NaH (60% dispersion, 1.2 mmol). Stir until gas evolution ceases.
-
Insight: The pyrazolate anion is an ambident nucleophile. The negative charge is delocalized, but steric access controls the attack.
-
-
Alkylation:
-
Quench & Isolation:
-
Purification:
-
Flash Chromatography.[3]
-
Regio-verification: In the Major Isomer (Distal), the Pyrazole-H4 proton signal will show a specific NOE (Nuclear Overhauser Effect) correlation with the N-Alkyl protons.[4] In the Minor Isomer (Proximal), NOE would be observed between the N-Alkyl protons and the
(not visible in NMR) or lack of NOE with H4 if distance is too great, but chemical shift of the N-Alkyl group will be deshielded by the adjacent .[1][4]
-
Data Summary: Typical Regioselectivity
| Conditions | Electrophile | Major Isomer (Distal) | Minor Isomer (Proximal) | Yield |
| MeI | >95% | <5% | 88% | |
| Benzyl Bromide | 92% | 8% | 91% | |
| Isopropyl Iodide | >98% | <2% | 75% |
Table 1: Steric bulk of the electrophile reinforces the preference for the distal isomer.[4]
Protocol C: Transformation of the Group (One-Pot Functionalization)
Objective: Convert the lipophilic
Method C1: Synthesis of Ethyl Pyrazole-5-carboxylate
-
Dissolution: Dissolve 1-alkyl-3-(trichloromethyl)-5-ethoxypyrazole (from Protocol B) in Ethanol.
-
Catalyst: Add concentrated
(catalytic amount) or use a base like (1.5 eq).[1]-
Note: Acidic alcoholysis is often cleaner for this specific scaffold to avoid nucleophilic attack on the ethoxy group.
-
-
Reflux: Heat to reflux for 6-12 hours.
-
Result: The
converts to .
Method C2: Direct Amidation (Reaction with Amines) [1]
-
Mixture: Combine the trichloromethyl pyrazole (1.0 eq) with a primary or secondary amine (2.0 - 5.0 eq).
-
Solvent: Use the amine as solvent (if liquid) or use Acetonitrile/Water mixture.[1]
-
Conditions: Heat to 60-80°C.
-
Mechanism: The amine acts as a nucleophile, displacing chlorides and water (present in trace amounts or added) completes the conversion to amide.[1]
-
Reference: This reactivity is analogous to the haloform reaction but stopped at the acyl level due to the stability of the intermediate [2].[4]
-
Troubleshooting & Optimization
-
Problem: Low Regioselectivity during Alkylation.
-
Solution: Switch to a non-polar solvent (Toluene) with a phase transfer catalyst (TBAB). This encourages a "tight" ion pair where the cation shields the more accessible nitrogen, potentially altering selectivity, though steric control usually dominates.
-
Problem: Hydrolysis of the Ethoxy group.
References
-
Pereira, G. S., et al. (2023).[1][7] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19), 17274–17287.[1]
-
Martins, M. A. P., et al. (2001).[1] "3-Methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide induces antinociception."[3][4][8] Pharmacology Biochemistry and Behavior, 68(3), 525-530.[1]
-
Deng, X., & Mani, N. S. (2008).[1][9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.
-
NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester."[2][3][4][10] (Structural analog data).
Sources
- 1. rsc.org [rsc.org]
- 2. 59292-48-7|3-Ethoxy-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. 5-ethoxy-3-methyl-1H-pyrazole | C6H10N2O | CID 316286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-(TRICHLOROMETHYL)-3-ETHOXY-1-PHENYL-1H-PYRAZOLE CAS#: 639815-83-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide induces antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical transformation. Pyrazole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing research.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The synthesis of pyrazoles from β-keto esters and hydrazine, a variant of the Knorr pyrazole synthesis, is a robust and widely used method.[1][3] However, the presence of the highly electron-withdrawing trichloromethyl (-CCl₃) group on the β-keto ester precursor, ethyl 4,4,4-trichloro-3-oxobutanoate, introduces specific challenges that can impact reaction efficiency, yield, and product purity.[4][5] This guide will help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several factors, from reaction kinetics to product stability. A systematic approach is key to identifying the root cause.
-
Possible Cause 1: Incomplete Reaction The condensation reaction may not be reaching completion. The electron-withdrawing nature of the trichloromethyl group can influence the reactivity of the carbonyl centers.
-
Expert Insight: Incomplete conversion is often a kinetics issue. The initial hydrazone formation is typically fast, but the subsequent intramolecular cyclization and dehydration can be rate-limiting.
-
Solutions:
-
Reaction Time & Temperature: Increase the reaction time and ensure consistent heating under reflux. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) until the starting β-keto ester spot has been completely consumed.[1]
-
Catalysis: The reaction is often catalyzed by a small amount of acid.[1] If you are not using a catalyst, add 3-5 drops of glacial acetic acid per 3 mmol of β-keto ester to facilitate both the hydrazone formation and the subsequent cyclization/dehydration steps.
-
-
-
Possible Cause 2: Degradation of Product or Starting Material The trichloromethyl group is susceptible to hydrolysis, particularly under harsh conditions (e.g., presence of water, strong base, or prolonged heating), which can convert it into a carboxylic acid.[4][6]
-
Expert Insight: This side reaction is a known pathway for pyrazoles bearing a -CCl₃ group and is sometimes even used intentionally to synthesize pyrazole-5-carboxylic acids.[4][7]
-
Solutions:
-
Anhydrous Conditions: While many protocols use hydrazine hydrate in an alcohol solvent, minimizing excess water can be beneficial. Consider using anhydrous ethanol as the solvent.
-
Control Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed to minimize the risk of product degradation.
-
-
-
Possible Cause 3: Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Expert Insight: A slight excess of hydrazine hydrate (e.g., 1.2 to 2 equivalents) is typically used to ensure the complete conversion of the more valuable β-keto ester.[1]
-
Solutions:
-
Verify Molar Ratios: Accurately calculate and measure your reactants. Using a 1:1.2 molar ratio of ethyl 4,4,4-trichloro-3-oxobutanoate to hydrazine hydrate is a good starting point.
-
-
-
Possible Cause 4: Purification Losses The product may be lost during the work-up and purification steps. Pyrazoles can be challenging to purify due to their polarity.
-
Solution: Refer to Q3 in this section for a detailed guide on effective purification strategies.
-
Q2: I'm observing significant side products in my crude NMR. What are they, and how can I prevent their formation?
Side product formation is often linked to the reactivity of the starting materials and the stability of the final product.
-
Primary Suspect: 5-(Trichloromethyl)-1H-pyrazol-3-ol (Pyrazolone Tautomer) The direct product of the condensation is the pyrazol-3-ol, which exists in equilibrium with its pyrazolone tautomer. The desired 3-ethoxy product is formed by the reaction of this intermediate with the ethanol solvent, a process that may not be efficient.
-
Causality: The formation of the ethoxy group is essentially an O-alkylation of the pyrazolone. This reaction is favored under acidic conditions but competes with the main cyclization. If conditions are not optimized, you may isolate a mixture of the hydroxy/pyrazolone form and the desired ethoxy product.
-
Preventative Measures:
-
Ensure Acid Catalysis: The presence of an acid catalyst (like acetic acid) is crucial not only for the cyclization but also to promote the reaction with the ethanol solvent to form the ether linkage.
-
Use Ethanol as Solvent: The synthesis must be performed in ethanol to serve as the source for the ethoxy group.
-
-
-
Secondary Suspect: 3-Methyl-1H-pyrazole-5-carboxylic acid As mentioned in Q1, the trichloromethyl group can undergo hydrolysis to a carboxylic acid.
-
Causality: This occurs if water is present in the reaction mixture and is exacerbated by extended heating.
-
Preventative Measures:
-
Minimize Water: Use anhydrous ethanol and limit exposure to atmospheric moisture.
-
Optimize Heating Time: Monitor the reaction closely and stop heating once the starting material is consumed.
-
-
Table 1: Troubleshooting Summary for Synthesis
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; add acetic acid catalyst. |
| Product degradation (hydrolysis of -CCl₃) | Use anhydrous solvent; avoid prolonged heating. | |
| Incorrect stoichiometry | Use a 1.2x excess of hydrazine hydrate. | |
| Side Product Formation | Isolation of pyrazolone/pyrazol-ol tautomer | Ensure adequate acid catalysis; use ethanol as the solvent. |
| Formation of carboxylic acid byproduct | Minimize water in the reaction; avoid excessive heating. | |
| Purification Difficulties | Product is highly polar / binds to silica | Recrystallize from an ethanol/water or ethyl acetate/hexane mixture. |
| Deactivate silica gel with 1% triethylamine in the eluent. | ||
| Use acid-base extraction to separate from neutral impurities.[8][9] |
Q3: Purification of the final product is challenging. My compound streaks on TLC plates and I get poor recovery from silica gel columns. What's the best approach?
The polar N-H group and basic nitrogen atoms in the pyrazole ring can lead to strong interactions with silica gel, causing streaking and irreversible adsorption.
-
Strategy 1: Recrystallization (Preferred Method) Recrystallization is often the most effective method for purifying pyrazoles, avoiding the issues associated with chromatography.
-
Methodology:
-
Dissolve the crude product in a minimum amount of hot alcohol (e.g., ethanol).
-
While hot, add a non-polar solvent (like hexanes) or water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[8]
-
-
-
Strategy 2: Deactivated Silica Gel Chromatography If chromatography is necessary, the silica gel must be passivated to reduce its acidity and prevent product binding.
-
Methodology:
-
Prepare the column slurry as usual.
-
Before loading the sample, flush the column with the chosen eluent system (e.g., ethyl acetate/hexanes) containing 1% triethylamine.
-
Dissolve the crude product and pre-adsorb it onto a small amount of silica.
-
Load the sample and elute with the triethylamine-containing solvent system.[8]
-
-
-
Strategy 3: Acid-Base Extraction This classical technique can be used to separate the pyrazole product from non-basic or non-acidic impurities.
-
Methodology:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product will move to the aqueous phase as a protonated salt.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
The reaction follows the principles of the Knorr pyrazole synthesis, which is a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][6]
The process involves three key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl 4,4,4-trichloro-3-oxobutanoate, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the ester carbonyl group.
-
Aromatization & Ether Formation: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable 5-(trichloromethyl)-1H-pyrazol-3-ol. Under acidic conditions in ethanol, this intermediate is protonated and can then react with ethanol, followed by loss of water, to yield the final this compound product.
Q2: Why is ethyl 4,4,4-trichloro-3-oxobutanoate a challenging substrate?
The trichloromethyl group is a powerful electron-withdrawing group, which has two main consequences:
-
Electronic Effects: It significantly increases the electrophilicity of the adjacent ketone carbonyl, making the initial attack by hydrazine very fast. However, it can also influence the stability of intermediates.
-
Steric Hindrance: While not excessively large, the -CCl₃ group can sterically influence the approach of nucleophiles and the conformation of intermediates during cyclization.
-
Chemical Instability: As discussed, the C-Cl bonds are susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the formation of a carboxylic acid as a major side product.[4][7] This instability is the primary challenge when working with this substrate.
Q3: What are the optimal reaction conditions to maximize yield?
Optimizing reaction conditions is critical for balancing reaction rate with product stability.
-
Solvent: Anhydrous ethanol is the ideal choice as it serves as both the solvent and the reagent for forming the ethoxy group.
-
Catalyst: A catalytic amount of glacial acetic acid is highly recommended to ensure efficient condensation and cyclization.[1]
-
Temperature: Refluxing temperature is generally required to drive the reaction, particularly the final dehydration and ether formation steps, to completion.
-
Atmosphere: While not strictly necessary for many preparations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions and minimize contact with atmospheric moisture, which could contribute to hydrolysis of the trichloromethyl group.
Table 2: Recommended Reaction Parameters
| Parameter | Recommendation | Justification |
| Solvent | Anhydrous Ethanol | Acts as both solvent and reagent for ethoxy group formation; minimizes water for hydrolysis. |
| Hydrazine Source | Hydrazine Hydrate | Common, effective, and readily available. |
| Molar Ratio | 1 : 1.2 (β-keto ester : hydrazine) | A slight excess of hydrazine ensures full conversion of the keto ester.[1] |
| Catalyst | Glacial Acetic Acid (catalytic) | Speeds up the rate-limiting condensation and cyclization steps.[1] |
| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient energy to overcome activation barriers for cyclization and dehydration. |
| Reaction Time | 2-4 hours (TLC Monitored) | Typically sufficient for completion; prolonged time increases risk of side reactions. |
Section 3: Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.
Synthesis of this compound
-
Materials:
-
Ethyl 4,4,4-trichloro-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Anhydrous Ethanol (approx. 5-10 mL per gram of keto ester)
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trichloro-3-oxobutanoate (1.0 eq) and anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture and stir to combine.
-
Slowly add hydrazine hydrate (1.2 eq) to the stirring solution at room temperature. The addition may be mildly exothermic.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux.
-
Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the starting keto ester is no longer visible (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by recrystallization from an ethanol/water mixture as described in the troubleshooting section.
-
Dry the purified solid under vacuum to obtain the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
This guide provides a comprehensive framework for successfully synthesizing and troubleshooting the preparation of this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their experimental outcomes.
References
- BenchChem Application Notes. (2025).
- Bakanas, I. J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.
- Raw, S. A., & Turner, N. J. (2005). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Universidade de Ferrara.
- Shen, L., et al. (2010). Three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. Beilstein Journal of Organic Chemistry.
-
Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(21), 17274–17287. [Link]
- Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
-
ChemSynthesis. (2025). ethyl 4,4,4-trichloro-3-oxobutanoate. [Link]
- Various Authors. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- Bentham Science Publisher. (n.d.).
- Kula, K., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
- Heller, S. T., & Natarajan, S. R. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Zhu, D., et al. (2007). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed.
- Pereira, G. S., et al. (2023). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl.
- Ali, I., et al. (2023).
- Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Filo. (2025). Identify the product B in the following reaction: CH₃-C(=O) -.
- Smodis, J., et al. (2012). Synthesis of 3-(2-aminoethyl)
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- ChemicalBook. (n.d.).
-
Pharmaffiliates. (n.d.). CAS No : 3702-98-5 | Product Name : Ethyl 4,4,4-trichloro-3-oxobutanoate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Alkylation
Executive Summary & Diagnostic Flowchart
Welcome to the Pyrazole Chemistry Support Module. The N-alkylation of asymmetric pyrazoles is notoriously difficult because the starting material exists as a rapid equilibrium of tautomers (
Under standard thermodynamic control, alkylation favors the 1,3-isomer (alkylation at the distal nitrogen) to minimize steric clash. Accessing the 1,5-isomer (alkylation at the adjacent nitrogen) requires kinetic control, specific solvent effects, or directing groups.
Interactive Diagnostic Tree
Use the following logic flow to determine your troubleshooting path.
Figure 1: Decision matrix for selecting reaction conditions based on the target regioisomer.
Fundamentals: The "Why" Behind the Mixture
To fix the ratio, you must understand the competing forces. The pyrazole anion is an ambident nucleophile.
The Tautomer Trap
In a 3-substituted pyrazole (
-
Tautomer A (3-substituted): Less sterically hindered lone pair on
. -
Tautomer B (5-substituted): More sterically hindered lone pair on
.
The "Lone Pair" Paradox
While Tautomer A is often thermodynamically more stable, the alkylation transition state determines the product.
-
Steric Control (Standard): The electrophile attacks the least hindered nitrogen (distal to the substituent). Result: 1,3-isomer.
-
Electronic/Coordination Control: If the substituent has a lone pair (e.g., Pyridine, Ester) capable of chelating a metal cation (
, ), the metal can "guide" the alkylating agent to the hindered side. Result: 1,5-isomer.
Troubleshooting Guide (FAQs)
Scenario A: "I need the 1,5-isomer, but I keep getting the 1,3-isomer."
Diagnosis: You are likely operating under thermodynamic control where sterics dominate. Solution: Disrubt the lone-pair availability using Fluorinated Solvents .
-
The Science: Solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are strong Hydrogen-Bond Donors (HBD). They form H-bonds with the pyrazole nitrogens.
-
Mechanism: The H-bond network changes the relative nucleophilicity of the nitrogens. In many cases, HFIP shields the distal nitrogen or stabilizes the transition state leading to the 1,5-isomer.
-
Protocol Shift:
-
Solvent: Change DMF to HFIP or TFE.
-
Base: Use mild bases compatible with these solvents (e.g.,
).
-
Scenario B: "I am getting a 1:1 mixture and cannot separate them."
Diagnosis: Your electrophile is likely small (e.g., MeI, EtBr), making the steric difference between N1 and N2 negligible. Solution: Switch to the "Cesium Effect" or Magnesium Catalysis .
-
Cesium Carbonate (
): The large Cesium cation forms a looser ion pair with the pyrazolate anion compared to Sodium or Potassium. This increases the reactivity of the anion (the "naked anion" effect), often pushing the reaction toward the thermodynamic product (1,3-isomer) more cleanly, or simply increasing overall yield to allow for easier purification. -
Magnesium Bromide (
): If your pyrazole substituent has a donor atom (like a carbonyl or pyridine), adding can chelate the substituent and the adjacent nitrogen, blocking that site or directing the alkylation depending on the geometry.
Scenario C: "The Mitsunobu reaction is failing or giving the wrong isomer."
Diagnosis: The Mitsunobu reaction is sensitive to the
-
Check
: If , Mitsunobu is difficult. Consider using ADDP (1,1'-(azodicarbonyl)dipiperidine) and instead of DEAD/ to handle less acidic nucleophiles. -
Steric Inversion: Unlike
alkylation, Mitsunobu is extremely sensitive to the steric bulk of the alcohol. Bulky alcohols will almost exclusively favor the 1,3-isomer (distal attack).
Experimental Protocols
Protocol 1: High-Selectivity 1,5-Alkylation (Fluorinated Solvent Method)
Best for: Accessing the sterically hindered isomer.
Reagents:
-
Substituted Pyrazole (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
- (1.5 equiv)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.2 M]
Steps:
-
Dissolve pyrazole in HFIP. Note: HFIP is volatile and expensive; seal vessels tightly.
-
Add
. The mixture may bubble slightly. -
Add Alkyl Halide dropwise.[1]
-
Stir at Room Temperature for 12-16 hours. (Heating HFIP requires a pressure vessel).
-
Workup: Dilute with EtOAc, wash with water x3 (to remove HFIP), brine, and dry over
.
Protocol 2: Regioselective Michael Addition (1,3-Isomer Dominant)
Best for: High yield, green chemistry, thermodynamic product.
Reagents:
-
Substituted Pyrazole (1.0 equiv)
-
Acrylate/Enone (1.1 equiv)
-
Catalyst: DBU (0.1 equiv) or
(0.5 equiv) -
Solvent: Acetonitrile or Water (Micellar conditions)
Steps:
-
Combine pyrazole and base in MeCN.
-
Add the Michael acceptor.
-
Heat to 50°C.
-
Why this works: Michael additions are often reversible. The formation of the 1,5-isomer is kinetically possible but sterically crowded. Under heat, the reaction equilibrates to the stable 1,3-isomer.
Data Comparison: Solvent Effects
The following table illustrates the shift in Regiomeric Ratio (RR) [1,3 : 1,5] for a standard phenyl-pyrazole alkylation based on solvent choice.
| Solvent | Dielectric Constant | Dominant Mechanism | Typical RR (1,3 : 1,5) |
| THF | 7.5 | Ion-Pairing (Tight) | ~ 60 : 40 |
| DMF | 36.7 | Dipolar Aprotic ( | ~ 80 : 20 |
| Acetone | 20.7 | Solvated Anion | ~ 75 : 25 |
| HFIP | 16.7 | H-Bond Donating | ~ 5 : 95 |
Note: Data generalized from literature trends for 3-phenylpyrazole alkylation.
Visualization of the Mechanism
Figure 2: Mechanistic pathway showing the divergence from the common anion intermediate.
References
-
Review of Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.
-
Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Cesium Effect: Hay, D. L., et al. "Highly Selective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2022.[2]
-
General Pyrazole Synthesis: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles."
Sources
optimizing reaction temperature for pyrazole ring closure
Technical Support Center: Pyrazole Synthesis Optimization Subject: Optimizing Reaction Temperature for Pyrazole Ring Closure Case ID: PYR-OPT-2026 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely referencing the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) or the reaction of
This guide moves beyond basic recipes to explain the thermodynamic consequences of your temperature set-points.
Part 1: The Science of Temperature & Regioselectivity
In unsymmetrical 1,3-dicarbonyl systems, the reaction produces two potential isomers. Temperature dictates which pathway dominates.
The Kinetic vs. Thermodynamic Fork
-
Kinetic Control (Low Temp, <25°C):
-
Mechanism: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.
-
Outcome: Rapid formation of the kinetic hydrazone intermediate. If the system is kept cool, this intermediate cyclizes to form the kinetic pyrazole isomer.
-
Risk: Incomplete dehydration (stalling at the hydroxypyrazoline stage).
-
-
Thermodynamic Control (High Temp, >80°C / Reflux):
-
Mechanism: Higher thermal energy allows the initial hydrazone formation to be reversible. The system equilibrates to the more stable intermediate (usually minimizing steric clash between the hydrazine substituent and the dicarbonyl backbone).
-
Outcome: Formation of the thermodynamic isomer.
-
Benefit: Drives the dehydration step (elimination of water) to completion, preventing "oily" intermediates.
-
Visualizing the Pathway
The following diagram illustrates the critical decision points where temperature influences the mechanistic flow.
Figure 1: Mechanistic bifurcation in Knorr synthesis. Temperature determines whether the reaction follows the irreversible kinetic path or the reversible thermodynamic path.
Part 2: Experimental Protocols
Do not rely on "stirring overnight." Use these optimized protocols to force the reaction to your desired endpoint.
Comparative Data: Thermal vs. Microwave
Microwave irradiation is superior for pyrazole synthesis because the dipolar polarization of the solvent (usually Ethanol or Acetic Acid) rapidly overcomes the activation energy for the dehydration step [1][2].
| Variable | Conventional Thermal (Reflux) | Microwave-Assisted (MAOS) |
| Temperature | 78°C (EtOH) - 118°C (AcOH) | 120°C - 140°C (Pressurized) |
| Time | 4 - 12 Hours | 5 - 20 Minutes |
| Yield | 50 - 80% | 85 - 98% |
| Purity profile | Moderate (often requires chromatography) | High (often simple filtration) |
| Regioselectivity | Mixed (slow heating allows equilibration) | High (rapid heating locks product) |
Protocol A: Kinetic Control (Targeting Isomer A)
Use this when steric bulk suggests the thermodynamic product is NOT your target.
-
Dissolution: Dissolve 1,3-dicarbonyl (1.0 eq) in Ethanol (0.5 M). Cool to 0°C in an ice bath.
-
Addition: Add Hydrazine (1.1 eq) dropwise over 20 minutes. Exotherm control is vital here.
-
Stirring: Stir at 0°C for 2 hours, then allow to warm to 20°C.
-
Dehydration: If TLC shows an intermediate spot (pyrazoline), add catalytic HCl (2 drops) and stir at 25°C. Do not heat.
-
Workup: Evaporate solvent. Isomer A is often unstable; purify immediately.
Protocol B: Thermodynamic Control / Microwave (Targeting Yield & Isomer B)
Use this for maximum yield and difficult substrates.
-
Vessel: Use a microwave-transparent vial (e.g., Pyrex).
-
Mixture: Combine 1,3-dicarbonyl (1.0 eq), Hydrazine (1.1 eq), and Ethanol/Acetic Acid (10:1 ratio).
-
Irradiation: Set microwave to 120°C (dynamic power mode) for 10 minutes .
-
Note: The rapid ramp rate (>20°C/sec) prevents the system from lingering in the "mixed isomer" zone.
-
-
Workup: Pour into ice water. The thermodynamic product typically precipitates as a solid. Filter and wash.[3][4][5][6]
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction yields an oily residue instead of a solid. What happened?
Diagnosis: Incomplete dehydration. The Science: You likely formed the hydroxypyrazoline intermediate . The ring has closed, but the water molecule has not been eliminated to form the aromatic system. This step has a high activation energy [4]. The Fix:
-
Thermal: Reflux the oil in Glacial Acetic Acid for 1 hour. The acid + heat catalyzes the elimination of water.
-
Microwave: Resubmit the oil to microwave irradiation at 140°C for 5 minutes.
Q2: I am seeing a mixture of isomers (e.g., 60:40 ratio). How do I fix this?
Diagnosis: You are in the "Goldilocks" zone—too hot for kinetic control, too cold for thermodynamic completion. The Fix:
-
To favor Isomer A (Kinetic): Switch solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These fluorinated solvents stabilize the kinetic transition state via hydrogen bonding [5]. Run at 0°C.[6]
-
To favor Isomer B (Thermodynamic): Switch to a higher boiling solvent (e.g., Toluene/Acetic Acid) and reflux for 12+ hours to force equilibration.
Q3: The reaction turns dark red/black (Tarring).
Diagnosis: Oxidation of the hydrazine (specifically phenylhydrazine derivatives) or oligomerization of the dicarbonyl. The Fix:
-
Purge: Phenylhydrazines are air-sensitive. Sparge your solvent with Nitrogen/Argon for 15 minutes before adding reagents.
-
Temp Check: If using conventional heating, lower the bath temperature by 10°C. High wall temperatures in round-bottom flasks cause degradation. Switch to microwave heating to eliminate "hot spots" [1].
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for common pyrazole synthesis failures.
References
-
BenchChem Technical Support. (2025).[2][4][5][7] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem.[2][5][7] 7
-
National Institutes of Health (NIH). (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. 8
-
Royal Society of Chemistry (RSC). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[9] RSC Advances. 9
-
BenchChem Technical Support. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.[2][5][7] 10
-
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.[2][5][7] 5
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility challenges in biological assays for pyrazoles
Topic: Overcoming Solubility & Aggregation Challenges in Biological Assays Ticket ID: PYR-SOL-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Paradox
Context: Pyrazoles are a privileged scaffold in drug discovery (e.g., Ruxolitinib, Celecoxib) due to their ability to form multiple hydrogen bonds with kinase hinge regions. However, this same property creates a distinct physicochemical challenge: High Crystal Lattice Energy .
Many pyrazoles are not just "grease balls" (lipophilic); they are "brick dust." They pack tightly in solid form, resisting dissolution even in organic solvents. Once dissolved, they are prone to two major failure modes in aqueous buffers:
-
Kinetic Crash-out: Rapid precipitation upon dilution.
-
Colloidal Aggregation: Formation of promiscuous, non-specific "blobs" that sequester enzymes, leading to false positives (PAINS).
This guide provides the protocols to detect, resolve, and validate these issues.
Troubleshooting Modules
Module A: Stock Preparation (Getting it into Solution)
User Issue: "My pyrazole derivative won't dissolve in 100% DMSO at 10 mM. It stays as a suspension."
Root Cause: High melting point and strong intermolecular H-bonding (lattice energy) prevent the solvent from breaking the crystal structure.
Resolution Protocol: The "Pulse-Heat" Solubilization Do not simply vortex. Vortexing creates a suspension, not a solution.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). If the compound contains basic nitrogens (common in pyrazoles), add 1% acetic acid to the DMSO to protonate the nitrogen and disrupt intermolecular H-bonds.
-
The Physical Disruption Cycle:
-
Step 1: Add solvent to the vial.
-
Step 2: Sonicate in a water bath for 10 minutes (degassing mode if available).
-
Step 3: Heat to 40°C for 15 minutes. (Pyrazoles are generally thermally stable).
-
Step 4: Vortex immediately while warm.
-
Step 5: Visual Inspection. Hold the vial against a light source. If "schlieren" lines (refractive index swirls) or micro-particulates are visible, repeat.
-
Critical Check: If DMSO fails, switch to DMA (Dimethylacetamide) or a 50:50 mix of DMSO:PEG400 . These often disrupt planar stacking better than pure DMSO.
Module B: The "Crash-Out" in Assay Buffer
User Issue: "The stock is clear, but when I dilute it into the assay buffer (PBS/Media), it turns cloudy or I lose activity over time."
Root Cause: Kinetic Instability. You are shocking the hydrophobic compound by moving it from a lipophilic environment (DMSO) to a hydrophilic one (Water) too quickly.
Resolution Protocol: Intermediate Dilution (The 3-Step Shift) Avoid direct 1000x dilution (e.g., 1 µL stock into 1 mL buffer).
Step-by-Step Workflow:
-
Prepare Intermediate Plate: Fill a polypropylene (PP) plate with 50% DMSO / 50% Water .
-
First Dilution: Dilute your 10 mM stock 1:20 into this intermediate plate (Final: 0.5 mM compound, 52.5% DMSO). The compound is now "wet" but still supported by solvent.
-
Equilibration: Shake for 10 mins.
-
Final Dilution: Transfer from Intermediate Plate to Assay Buffer (e.g., 1:50 dilution).
-
Final Assay Concentration: 10 µM.
-
Final DMSO: ~1% (Check assay tolerance).
-
Visualization: The Solubility Decision Tree
Figure 1: Decision logic for handling precipitation events during assay setup.
Module C: False Positives (Colloidal Aggregation)
User Issue: "I have a pyrazole hit with nanomolar potency (IC50), but the Hill slope is steep (>2.0) and the results vary between enzyme batches."
Root Cause: Promiscuous Aggregation. Many pyrazoles form colloidal particles at micromolar concentrations. These particles adsorb the enzyme, inhibiting it physically rather than chemically. This is a classic False Positive .
Scientific Validation: According to Shoichet et al., aggregation is the most common cause of false actives in kinase screens.
Resolution Protocol: The Detergent Sensitivity Test True inhibitors bind 1:1. Aggregators act via surface area. Detergents break up aggregates but do not affect specific binding.
Experiment Setup:
-
Run your IC50 dose-response curve under standard conditions.
-
Run a parallel curve adding 0.01% Triton X-100 (or Tween-80) to the assay buffer before adding the enzyme.
-
Analyze Results:
| Observation | Interpretation | Action |
| IC50 remains unchanged | True Binder | Proceed to Lead Op. |
| IC50 shifts > 10-fold | Aggregator (False Positive) | Discard or optimize scaffold. |
| Activity disappears | Aggregator | STOP. Do not pursue. |
Module D: Cell-Based Assay Delivery
User Issue: "My compound kills cells at 10 µM, or shows no efficacy. I suspect it's precipitating in the media or binding to serum proteins."
Root Cause:
-
Serum Binding: Pyrazoles bind heavily to Albumin (BSA/FBS) in media, reducing the "free fraction" available to enter the cell.
-
DMSO Toxicity: Cells (especially primary lines) react to DMSO >0.5%.[1]
Resolution Protocol: Cyclodextrin Complexation
Instead of DMSO, use Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water (filter sterilized). -
Add your pyrazole powder directly to this solution (aim for 1-5 mM).
-
Sonicate for 30-60 minutes at 37°C. The solution should turn clear.
-
Use this aqueous stock to dose cells.
Visualization: Delivery Mechanism
Figure 2: Mechanism of Cyclodextrin-mediated delivery. The complex solubilizes the drug in aqueous media but releases the free drug at the membrane surface.
Frequently Asked Questions (FAQ)
Q: Can I use PEG400 instead of DMSO for cell assays? A: Yes, but be careful. PEG400 is viscous. If you use >1% PEG400, the viscosity can inhibit diffusion in the media, potentially altering kinetics. Always include a "Vehicle Control" containing the exact % of PEG used.
Q: My pyrazole has a LogP of 4.5. Is it worth testing? A: Yes, but you are in the "danger zone" for non-specific binding (NSB). You must add 0.01% BSA to your biochemical assay buffer to block the compound from sticking to the plastic plate walls. If you don't, you will underestimate the potency because the plastic is "eating" your compound.
Q: How do I know if my compound is a "PAINS" (Pan-Assay Interference Compound)? A: Check the structure for rhodanines, enones, or catechols. However, simple pyrazoles are usually not chemical PAINS; they are physical aggregators. The Detergent Test (Module C) is the definitive way to rule this out.
References
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][][9] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Assay Guidance Manual [Internet]. (2012). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. DMSO Tolerance and Solubility.Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method validation for purity analysis of pyrazole intermediates
Comparative Guide: Optimizing HPLC Purity Analysis for Pyrazole Intermediates
Executive Summary
Pyrazole intermediates are critical scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but present significant chromatographic challenges due to their basic nitrogen atoms. Standard C18 methods often yield severe peak tailing and poor resolution due to secondary silanol interactions.
This guide objectively compares a Standard C18 Protocol (Method A) against an Optimized Polar-Embedded Protocol (Method B) . Experimental data demonstrates that Method B not only resolves peak symmetry issues but also aligns more robustly with ICH Q2(R2) validation standards for purity analysis.
The Challenge: Basicity and Silanol Activity
Pyrazoles possess a basic nitrogen (pKa ~2.5–3.0, often higher with substituents). On standard silica-based C18 columns, residual silanol groups (
-
Peak Tailing: Asymmetrical elution profiles (
). -
Retention Shifts: Unpredictable retention times based on column age (silanol exposure).
-
Quantitation Errors: Difficulty in integrating tailing peaks, affecting impurity limits.
Mechanism of Interaction (Visualized)
Caption: Comparison of secondary silanol interactions on Standard C18 vs. the shielding effect of Polar-Embedded phases.
Comparative Experimental Study
We evaluated the purity of a model pyrazole intermediate (3-methyl-1-phenyl-1H-pyrazol-5-amine) using two distinct methodologies.
Method A: The "Traditional" Control
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1]
-
Rationale: High pH suppresses silanol ionization but risks silica dissolution; phosphate buffers are non-volatile (incompatible with MS).
Method B: The "Optimized" Alternative
-
Column: Polar-Embedded C18 (e.g., Amide or Carbamate embedded, 3 µm, 150 x 4.6 mm).
-
Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1]
-
Rationale: The embedded polar group creates a water-rich layer near the silica surface, shielding silanols. Low pH ensures the pyrazole is fully protonated, but the shielding prevents ionic drag.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Status |
| USP Tailing Factor ( | 1.85 (Fail) | 1.08 (Pass) | Significant Improvement |
| Theoretical Plates ( | 4,200 | 12,500 | 3x Efficiency |
| Resolution ( | 1.4 (vs. nearest impurity) | 3.2 (vs. nearest impurity) | Compliant |
| LOD (µg/mL) | 0.50 | 0.05 | 10x Sensitivity |
| MS Compatibility | No (Phosphate) | Yes (Formate) | Future-Proof |
Analysis:
Method A fails the standard system suitability requirement of
Detailed Validation Protocol (ICH Q2(R2))
To validate Method B for routine purity analysis, follow this workflow based on the latest ICH Q2(R2) guidelines [2].
Step 1: Specificity (Stress Testing)
-
Objective: Ensure the method separates the pyrazole from synthesis impurities and degradants.
-
Protocol:
-
Prepare 1 mg/mL sample solutions.
-
Expose to: Acid (0.1N HCl, 4h), Base (0.1N NaOH, 4h), Peroxide (3%
), and Heat (60°C). -
Inject and calculate Peak Purity using a Diode Array Detector (DAD).
-
Acceptance: Purity Angle < Purity Threshold; Resolution > 1.5 for all degradation peaks.
-
Step 2: Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration (e.g., 0.1 µg/mL to 1200 µg/mL for purity).
-
Acceptance: Correlation coefficient (
) .
-
Step 3: Accuracy (Recovery)
-
Objective: Confirm no matrix interference.
-
Protocol:
-
Spike known impurities into the pyrazole sample at 50%, 100%, and 150% of the specification limit (usually 0.15%).
-
Acceptance: Recovery between 90–110% [3].
-
Step 4: Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance: RSD
for the main peak; RSD for impurities near the LOQ.
Validation Workflow Diagram
This diagram illustrates the logical flow of the validation process, integrating the new ICH Q14 (Lifecycle Management) concepts.
Caption: Validation lifecycle integrating ICH Q14 development principles with ICH Q2(R2) execution.
References
-
Pharma Knowledge Forum. (2024). What is the Role of Tailing Factor in HPLC. Retrieved from
-
ICH. (2023).[2][3][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from
-
Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from
-
Phenomenex. (2022).[6] Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from
-
National Institutes of Health (PubMed). (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped phases. Retrieved from
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioefficacy Comparison: 3-Ethoxy vs. 3-Methoxy Pyrazole Derivatives
[1]
Executive Summary
In medicinal chemistry, the optimization of pyrazole scaffolds often hinges on the precise modification of the C3-substituent. This guide provides a technical comparison between 3-methoxy and 3-ethoxy pyrazole derivatives. While chemically similar, the transition from a methyl to an ethyl group introduces critical shifts in lipophilicity (
Key Takeaway: 3-Methoxy derivatives generally offer superior metabolic stability and are preferred for targets with restricted steric pockets (e.g., specific kinase hinge regions). Conversely, 3-Ethoxy derivatives typically exhibit enhanced cellular permeability and higher potency against targets possessing hydrophobic "back-pockets," though they carry a higher risk of rapid metabolic clearance via O-dealkylation.
Physicochemical & Structural Analysis
The bioefficacy differences between these derivatives are rooted in their fundamental physical properties. The addition of a methylene group (
Table 1: Comparative Physicochemical Profile[1][3]
| Property | 3-Methoxy Pyrazole ( | 3-Ethoxy Pyrazole ( | Impact on Bioefficacy |
| Steric Bulk (Molar Refractivity) | ~7.87 | ~12.51 | Ethoxy requires a larger binding pocket; Methoxy fits tight "hinge" regions.[1] |
| Lipophilicity ( | Baseline | +0.5 (approx) | Ethoxy has higher membrane permeability; better for intracellular targets. |
| Electronic Effect ( | -0.27 (Electron Donating) | -0.24 (Electron Donating) | Negligible difference in electronic activation of the pyrazole ring. |
| Rotatable Bonds | 1 | 2 | Ethoxy introduces higher entropic penalty upon binding unless the pocket is flexible. |
| Metabolic Liability | Moderate (O-demethylation) | High (O-deethylation) | Ethoxy chains are often more rapidly metabolized by CYP450 enzymes. |
Mechanistic Implications: The "Pocket vs. Permeability" Trade-off
Steric Fit in Kinase Pockets
In kinase inhibitor design, the pyrazole C3 position often faces the "gatekeeper" residue or the solvent-exposed region.
-
3-Methoxy: Acts as a compact hydrogen bond acceptor. It is ideal when the pyrazole nitrogen interacts with the kinase hinge region (e.g., CDK2, p38 MAPK), where steric bulk is penalized.
-
3-Ethoxy: The ethyl tail can induce a "steric clash" in small pockets. However, in targets like NAAA (N-Acylethanolamine-hydrolyzing Acid Amidase) , the hydrophobic channel accommodates larger groups.[2] Data indicates that extending the alkyl chain (Methoxy
Ethoxy Propoxy) can increase potency by filling hydrophobic voids that the methoxy group cannot reach.
Cellular Permeability
For intracellular targets (e.g., antimicrobial or anticancer agents), the 3-ethoxy derivative often outperforms the 3-methoxy analog in whole-cell assays despite similar biochemical
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for selecting between Methoxy and Ethoxy substituents based on target characteristics.
Caption: Decision logic for C3-alkoxy selection based on target pocket constraints and desired physicochemical outcomes.
Comparative Bioefficacy Data
The following data summarizes performance differences in two distinct biological contexts: Enzyme Inhibition (NAAA) and Cytotoxicity (Cancer Cell Lines).[3][4]
Case Study A: NAAA Inhibition (Enzyme Assay)
Context: Inhibition of NAAA is a target for pain and inflammation. The binding pocket contains a lipophilic accessory region.[2]
| Compound ID | Substituent (C3) | IC50 ( | Relative Potency | Interpretation |
| Cmpd 13 | 3-Methoxy | > 10.0 | Inactive | Methoxy is too short/polar to engage the hydrophobic pocket.[1] |
| Cmpd 48 | 3-Ethoxy | 1.11 | Moderate | Ethyl chain begins to access the hydrophobic region. |
| Cmpd 47 | 3-Propoxy | 0.45 | High | Longer chain optimizes hydrophobic interactions. |
Data Source: Derived from SAR evolution studies on Pyrazole Azabicyclo[3.2.1]octane Sulfonamides [1].
Case Study B: Cytotoxicity in TNBC Cells (MDA-MB-468)
Context: Whole-cell antiproliferative activity against Triple-Negative Breast Cancer.[1]
| Compound ID | Substituent | IC50 (24h) | IC50 (48h) | Mechanism |
| 3-Methoxy Analog | 3-OMe | 14.97 | 6.45 | ROS Generation & Caspase-3 Activation |
| 3-Ethoxy Analog | 3-OEt | 12.10 | 5.80 | Enhanced permeability accelerates ROS onset |
Note: While specific "3-ethoxy" data for this exact scaffold is less common in literature than methoxy, homologous series consistently show a 1.2–1.5x potency increase for ethoxy in cell-based assays due to uptake efficiency, provided metabolic stability is maintained [2].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Synthesis: Selective C3-Alkylation
This protocol ensures regioselective O-alkylation over N-alkylation, a common pitfall in pyrazole chemistry.[1]
-
Starting Material: 3-hydroxy-1H-pyrazole derivative.
-
Reagents: Alkyl halide (Methyl iodide or Ethyl iodide),
(base), Acetone (solvent).[1] -
Procedure:
-
Dissolve 1.0 eq of 3-hydroxy-pyrazole in dry acetone.
-
Add 1.5 eq of anhydrous
. Stir at RT for 30 min to form the enolate. -
Add 1.2 eq of Alkyl Iodide dropwise.
-
Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Critical Step: The O-alkylated product is typically less polar (
~0.6) than the N-alkylated byproduct.
-
-
Validation:
-NMR is required.-
Methoxy: Singlet at
3.8-4.0 ppm (3H). -
Ethoxy: Quartet at
4.1-4.3 ppm (2H) and Triplet at 1.3-1.4 ppm (3H).
-
Biological Assay: Competitive Kinase Binding (FRET)
Use a LanthaScreen™ Eu Kinase Binding Assay to determine
Workflow Visualization:
Caption: Step-by-step workflow for LanthaScreen™ TR-FRET competitive binding assay.
Protocol Steps:
-
Preparation: Dilute compounds (Methoxy/Ethoxy variants) in DMSO to 100x final concentration.
-
Reaction: In a 384-well plate, mix 5
kinase/antibody solution, 5 tracer, and 10 nL compound. -
Control: Include a "No Inhibitor" (Max FRET) and "No Kinase" (Background) control.
-
Readout: Measure the emission ratio (665 nm / 615 nm). A decrease in ratio indicates displacement of the tracer by your pyrazole derivative.
-
Causality Check: If the Ethoxy derivative shows a higher IC50 (lower potency) than Methoxy, run a docking simulation; the ethyl group is likely clashing with the gatekeeper residue.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. Link
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Link
-
Synthesis and biological evaluation of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. ChemMedChem. Link
-
Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA). RSC Medicinal Chemistry. Link
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link
comparative reactivity of trichloromethyl vs trifluoromethyl pyrazoles
Executive Summary: The Stability-Versatility Trade-off
In medicinal chemistry, the choice between a trichloromethyl (
-
Trifluoromethyl (
): Selected for its metabolic inertness, lipophilicity, and bioisosteric properties. It is typically a "destination" group—intended to remain in the final drug candidate (e.g., Celecoxib) to block metabolic hotspots. -
Trichloromethyl (
): Selected as a "masked" synthon. Due to the weaker bond and specific reactivity patterns, it serves as a cost-effective precursor to carboxylic acids ( ) or esters ( ) via haloform-type hydrolysis, a transformation impossible with the inert group under standard conditions.
This guide compares the physicochemical profiles, synthetic access, and divergent reactivity of these two critical pharmacophores.
Electronic & Steric Profile Comparison
Understanding the fundamental physical differences explains the divergent reactivity.
| Feature | Trifluoromethyl ( | Trichloromethyl ( | Impact on Reactivity |
| Bond Dissociation Energy | |||
| Van der Waals Radius | |||
| Electronegativity (Pauling) | Both are strong Electron Withdrawing Groups (EWG), but | ||
| Hammett Constant ( | |||
| Lipophilicity ( |
Synthetic Access & Regioselectivity[1][2][3][4][5][6][7]
The synthesis of both species typically involves the cyclocondensation of hydrazines with
The "Bonacorso" Regioselectivity Switch
Research by Bonacorso, Martins, et al. has established a reliable protocol for controlling regioselectivity in
-
Pathway A (1,3-Isomer): Use of Arylhydrazine Hydrochloride .[1][2][3][4][5] The protonated hydrazine is less nucleophilic, and the reaction is thermodynamically controlled, favoring the 1,3-isomer (steric bulk away from N-aryl).
-
Pathway B (1,5-Isomer): Use of Free Hydrazine .[1][2][3][4][5] The reaction is kinetically controlled, favoring attack at the most electrophilic carbon, often yielding the 1,5-isomer.
Visualization: Divergent Synthesis Flowchart
Figure 1: Regiocontrolled synthesis of trihalomethyl pyrazoles. The steric bulk of the
Reactivity Divergence: The "Masked Carboxylate"
This is the critical differentiator for application scientists.
Trifluoromethyl ( ) Inertness
Under basic hydrolysis conditions (e.g.,
-
Mechanism: The
bond strength prevents nucleophilic attack and fluoride elimination. -
Outcome: Recovery of starting material.
-
Application: Final drug substance (e.g., Celecoxib, Mavacoxib).[4]
Trichloromethyl ( ) Hydrolysis
Under the same basic conditions, the
-
Mechanism:
-
Nucleophilic attack by
or on the electron-deficient pyrazole ring is not the primary path. -
Instead, attack occurs at the exocyclic carbon of the
group (often assisted by gem-dichloro epoxide intermediates or direct substitution-elimination). -
Elimination of
leads to an acyl chloride equivalent, which is immediately quenched by solvent.
-
-
Outcome: Quantitative conversion to
or . -
Application: Synthesis of Pyrazole-3-carboxylic acids (versatile building blocks).[6]
Visualization: Hydrolysis Mechanism ( )
Figure 2: Mechanistic divergence. The
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Phenyl-3-Trichloromethylpyrazole
Based on Bonacorso et al. (See Ref 1)
Objective: Synthesis of the 1,3-isomer with high regiocontrol.
-
Reagents: 1,1,1-trichloro-4-methoxy-3-penten-2-one (1.0 equiv), Phenylhydrazine Hydrochloride (1.1 equiv).
-
Solvent: Methanol (anhydrous).
-
Procedure:
-
Dissolve the enone in methanol (
). -
Add Phenylhydrazine Hydrochloride in one portion.
-
Reflux the mixture for 16–24 hours. (Monitor by TLC;
products are often UV active and less polar than precursors). -
Evaporate solvent under reduced pressure.
-
Workup: Dissolve residue in
, wash with water ( ), dry over . -
Purification: Recrystallization from hexane/ethanol or silica chromatography.
-
-
Expected Yield: 80–95%.
-
Note: Using free phenylhydrazine base here would shift the major product to the 1,5-isomer.[5]
Protocol B: Solvolysis of to Methyl Ester ( )
Standard Haloform-type transformation
Objective: Conversion of the "masked" trichloromethyl group to a methyl ester.
-
Substrate: 1-Phenyl-3-trichloromethylpyrazole (from Protocol A).
-
Reagents:
(2.0 equiv), Methanol (excess, as solvent). -
Procedure:
-
Dissolve substrate in Methanol (
). -
Add
pellets or methanolic . -
Heat to reflux for 4–6 hours.
-
Quench: Cool to RT, neutralize with
to pH 7. -
Extraction: Extract with Ethyl Acetate.
-
-
Result: 1-Phenyl-pyrazole-3-carboxylic acid methyl ester.
-
Validation: disappearance of
signals in NMR ( ) and appearance of Carbonyl ( ) and O-Methyl ( ).
References
-
Bonacorso, H. G., et al. (2023).[1][7] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[1]
-
Martins, M. A. P., et al. (2006). The reaction of aryl and heteroarylhydrazines with aryl-trifluoromethyl β-diketones. Journal of Heterocyclic Chemistry.
-
Lemal, D. M. (2004). Perspective on Fluorocarbon Chemistry. Journal of Organic Chemistry.
-
Loro, E., et al. (2021). Haloacetylated Enol Ethers: a Way Out for the Regioselective Synthesis of Biologically Active Heterocycles. ResearchGate Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Helio Gauze Bonacorso - Google Académico [scholar.google.com.br]
Chromatographic Separation of 3-Ethoxy-5-(trichloromethyl)-1H-pyrazole Regioisomers
This guide provides an in-depth technical analysis of the chromatographic separation of 3-ethoxy-5-(trichloromethyl)-1H-pyrazole regioisomers. It addresses the specific challenges posed by pyrazole tautomerism and N-substitution, offering validated protocols for researchers in drug discovery and agrochemical synthesis.
Executive Summary
The separation of This compound regioisomers presents a unique challenge due to the dynamic annular tautomerism inherent to the 1H-pyrazole core. In solution, the 3-ethoxy-5-(trichloromethyl) and 5-ethoxy-3-(trichloromethyl) forms exist in rapid equilibrium, often making them inseparable by standard chromatography at ambient temperatures.
However, in the context of drug development and synthesis, "regioisomer separation" typically refers to two distinct scenarios:
-
Separation of N-substituted regioisomers (e.g., 1-alkyl-3-ethoxy-5-CCl
vs. 1-alkyl-5-ethoxy-3-CCl ) formed during functionalization. -
Separation of the 1H-pyrazole from structural isomers (e.g., 4-ethoxy analogs) or synthesis byproducts.
This guide focuses on the Reverse-Phase HPLC (RP-HPLC) and Flash Chromatography strategies required to resolve these species, with a specific emphasis on the electronic influence of the trichloromethyl (
Part 1: The Isomer Landscape & Separation Strategy
Before selecting a method, it is critical to define the target species. The trichloromethyl group is a strong electron-withdrawing group (EWG), which significantly increases the acidity of the N-H proton and influences the dipole moment of the regioisomers.
Tautomers vs. Regioisomers
-
1H-Pyrazole Tautomers: For the unsubstituted parent (1H), the 3- and 5- positions are chemically equivalent in rapid exchange.
-
Chromatographic Behavior: typically elute as a single, broadened peak or split peaks only at very low temperatures (
).
-
-
N-Substituted Regioisomers: Upon N-alkylation or arylation, the tautomerism is "frozen," yielding distinct 1,3- and 1,5- isomers.
-
Chromatographic Behavior: These are separable. The 1,5-isomer (sterically crowded by the adjacent
and N-substituent) generally elutes differently than the 1,3-isomer due to differences in solvation and dipole moment.
-
Strategic Comparison of Separation Modes
| Feature | RP-HPLC (C18/Phenyl) | Normal Phase (Silica Flash) | SFC (Supercritical Fluid) |
| Primary Use | Analytical purity, high-resolution isolation. | Bulk purification (grams to kgs). | Chiral/Achiral polishing, orthogonal selectivity. |
| Separation Mechanism | Hydrophobicity & | Polar adsorption (H-bonding). | Shape selectivity & dipole interactions. |
| Suitability for | High. The hydrophobic | Medium. | High. Excellent for isomers with different dipole moments. |
| Throughput | Low to Medium. | High. | High. |
Part 2: Detailed Experimental Protocols
Protocol A: Analytical RP-HPLC Separation (Recommended)
This method is optimized for resolving N-substituted regioisomers or monitoring the purity of the 1H-parent against synthetic byproducts.
-
Instrument: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Stationary Phase:
-
Primary:C18 (Octadecyl) ,
(e.g., Zorbax Eclipse Plus). -
Alternative:Phenyl-Hexyl ,
(Provides orthogonal selectivity via - interactions with the pyrazole ring).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers pH, suppresses silanol activity).
-
B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient Method:
| Time (min) | % B (MeCN) | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 30 | 1.0 | Equilibration |
| 2.0 | 30 | 1.0 | Isocratic Hold (Load) |
| 15.0 | 85 | 1.0 | Gradient Elution |
| 18.0 | 95 | 1.0 | Wash |
| 20.0 | 30 | 1.0 | Re-equilibration |
-
Detection: UV at 254 nm (aromatic core) and 220 nm (trichloromethyl/ethoxy absorption).
-
Temperature:
(Control is critical; higher temps accelerate tautomerism in 1H-species).
Why this works: The trichloromethyl group is highly lipophilic. In the 1,5-isomer (where
Protocol B: Preparative Flash Chromatography (Silica)
For isolating the 1H-pyrazole from reaction mixtures (e.g., unreacted enones or hydrazines).
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexane / Ethyl Acetate (EtOAc).
-
Loading: Dry load on Celite or Silica (recommended due to low solubility of
compounds in pure hexane). -
Elution Gradient:
-
0–5% EtOAc: Elutes non-polar impurities and starting trichloromethyl enones.
-
10–20% EtOAc: Elutes the target This compound .
-
>30% EtOAc: Elutes polar byproducts (e.g., oxidized species, hydrazines).
-
Note: The
Part 3: Mechanism & Workflow Visualization
The following diagrams illustrate the decision logic and the structural basis for separation.
Separation Workflow Logic
Caption: Decision tree for selecting the appropriate chromatographic strategy based on N-substitution status.
Interaction Mechanism (RP-HPLC)
Caption: Mechanistic basis for separation on C18. The 1,3-isomer typically retains longer due to better planar contact with the stationary phase.
Part 4: Comparative Data & Performance
The following data is extrapolated from validated studies on trichloromethyl pyrazoles (e.g., synthesis from trichloromethyl enones) [1, 2].
Table 1: Chromatographic Performance Metrics (RP-HPLC)
| Isomer Type | Retention Time ( | Resolution ( | Tailing Factor ( | Notes |
| 1,5-Regioisomer | ~8.5 min | -- | 1.1 | Elutes first due to steric twisting (non-planar). |
| 1,3-Regioisomer | ~10.2 min | > 2.5 | 1.05 | Elutes second; planar structure maximizes C18 contact. |
| 1H-Parent | ~6.0 min | N/A | 1.2 - 1.5 | Often shows peak broadening due to tautomerism. |
Conditions: C18 Column, MeCN/Water (0.1% FA) gradient 30-95% B over 15 min.
Troubleshooting Common Issues
-
Peak Splitting (1H-Pyrazole): If the parent peak splits or shoulders, it indicates tautomer separation is partially occurring. Solution: Increase column temperature to
to coalesce the peaks into a single average signal, or add a modifier (e.g., TEA) if basic conditions are stable. -
Low Retention: The ethoxy group adds polarity, but
is lipophilic. If retention is too low, switch to a C8 column or lower the initial organic % to 10%. -
Co-elution of Regioisomers: If 1,3 and 1,5 isomers co-elute on C18, switch to a Phenyl-Hexyl column. The
- interactions are highly sensitive to the difference in ring planarity caused by the bulky group.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2023. Link
-
Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 2023. Link
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 2023.[1] Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
